molecular formula C13H19NO2 B13419635 (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

Cat. No.: B13419635
M. Wt: 221.29 g/mol
InChI Key: LRBSXVUHGCCJDT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is characterized by its unique structure, which includes a methyl ester group attached to a propionate backbone, with an anilino group substituted with ethyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The general reaction can be represented as follows:

R-COOH+CH3OHR-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \rightarrow \text{R-COOCH}_3 + \text{H}_2\text{O} R-COOH+CH3​OH→R-COOCH3​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for esters.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.

Major Products

    Hydrolysis: Yields the corresponding carboxylic acid and methanol.

    Reduction: Produces the corresponding alcohol.

    Substitution: Depending on the substituent introduced, various substituted anilino derivatives can be formed.

Scientific Research Applications

(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active anilino derivative, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-Ethyl-6-methylanilino)acetate: Similar structure but with an acetate group instead of a propionate group.

    Ethyl 2-(2-Ethyl-6-methylanilino)propionate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-(2-Methyl-6-methylanilino)propionate: Similar structure but with a methyl group instead of an ethyl group on the anilino ring.

Uniqueness

(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is unique due to its specific substitution pattern on the anilino ring and the presence of a propionate ester group

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl (2S)-2-(2-ethyl-6-methylanilino)propanoate

InChI

InChI=1S/C13H19NO2/c1-5-11-8-6-7-9(2)12(11)14-10(3)13(15)16-4/h6-8,10,14H,5H2,1-4H3/t10-/m0/s1

InChI Key

LRBSXVUHGCCJDT-JTQLQIEISA-N

Isomeric SMILES

CCC1=CC=CC(=C1N[C@@H](C)C(=O)OC)C

Canonical SMILES

CCC1=CC=CC(=C1NC(C)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.